

Indium Triflate: A Technical Guide to its Discovery, History, and Catalytic Applications

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Compound of Interest

Compound Name:	<i>Indium(III) trifluoromethanesulfonate</i>
Cat. No.:	B151923

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Abstract

Indium(III) trifluoromethanesulfonate, commonly known as indium triflate ($\text{In}(\text{OTf})_3$), has emerged as a remarkably versatile and powerful Lewis acid catalyst in modern organic synthesis. Its unique combination of high catalytic activity, water stability, and reusability has positioned it as an environmentally benign alternative to traditional catalysts. This technical guide provides an in-depth exploration of the discovery and history of indium triflate as a catalyst, alongside detailed experimental protocols for key reactions, extensive quantitative data, and mechanistic insights visualized through signaling pathway diagrams.

Introduction: The Advent of a Versatile Catalyst

The exploration of indium salts as Lewis acid catalysts in organic synthesis has gained significant traction in recent decades. Among these, indium triflate has distinguished itself due to its exceptional properties. Unlike many traditional Lewis acids, such as aluminum chloride (AlCl_3), which are highly sensitive to moisture, indium triflate is stable in the presence of water, allowing for a broader range of reaction conditions, including aqueous media.^[1] This stability, coupled with its strong Lewis acidity, has made it a catalyst of choice for a wide array of organic transformations crucial in pharmaceutical and materials science research.

The preparation of indium triflate is typically achieved through the reaction of an indium source, such as indium oxide or indium metal, with trifluoromethanesulfonic acid (triflic acid).[\[2\]](#)

Key Catalytic Applications: A Quantitative Overview

Indium triflate has proven to be an efficient catalyst for a multitude of organic reactions. This section provides a quantitative summary of its performance in two of the most significant transformations: Friedel-Crafts acylation and the Diels-Alder reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. Indium triflate has been demonstrated to be a highly effective catalyst for this reaction, often requiring only catalytic amounts to achieve high yields.

Table 1: Indium Triflate-Catalyzed Friedel-Crafts Acylation of Anisole with Acetic Anhydride[\[3\]](#)[\[4\]](#)

Entry	Catalyst (mol%)	Additive	Solvent	Yield (%)
1	InCl3 (1)	-	MeCN	25
2	In(OTf)3 (1)	-	MeCN	28
3	In(ClO4)3·8H2O (1)	-	MeCN	57
4	InCl3 (1)	3 mol% AgSbF6	MeCN	7
5	InCl3 (1)	3 mol% AgBF4	MeCN	55
6	InCl3 (1)	3 mol% AgClO4	MeCN	82
7	In(OTf)3 (1)	4 mol% LiClO4	MeCN	40
8	In(OTf)3 (1)	4 mol% LiClO4	MeNO2	98

Table 2: Indium Triflate-Catalyzed Acylation of Various Aromatics[\[4\]](#)

Aromatic Substrate	Acylating Agent	Catalyst (mol%)	Solvent	Product	Yield (%)
Anisole	Acetic Anhydride	In(OTf)3 (1)	MeNO2	4-Methoxyacetophenone	98
Mesitylene	Acetic Anhydride	In(OTf)3 (1)	MeNO2	2,4,6-Trimethylacetophenone	95
m-Xylene	Acetic Anhydride	In(OTf)3 (1)	MeNO2	2,4-Dimethylacetophenone	91
Toluene	Acetic Anhydride	In(OTf)3 (10)	MeNO2	4-Methylacetophenone	82
Furan	Acetic Anhydride	In(OTf)3 (1)	MeNO2	2-Acetylfuran	85

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Indium triflate has been shown to catalyze these reactions, including intramolecular variants, with high efficiency and stereoselectivity.

Table 3: Indium Triflate-Catalyzed Intramolecular Diels-Alder Reaction of Furan Derivatives[5]

Substrate	Catalyst (mol%)	Solvent	Time (h)	Yield (%)
N-Furfuryl-N-allylacrylamide	In(OTf)3 (10)	CH2Cl2	24	85
N-Furfuryl-N-(2-methylallyl)acrylamide	In(OTf)3 (10)	CH2Cl2	36	82
N-(2-Furoyl)-N-allylaniline	In(OTf)3 (10)	CH2Cl2	48	78

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of indium triflate and its application in key catalytic reactions.

Synthesis of Indium(III) Trifluoromethanesulfonate

Procedure:[6] Indium(III) oxide (1.38 g, 5.0 mmol) is added to a solution of trifluoromethanesulfonic acid (2.64 mL, 30.0 mmol) in acetonitrile (20 mL) at 0 °C. The mixture is then subjected to ultrasound irradiation (20 kHz) for a specified duration. After the reaction is complete, the reaction mixture is filtered to remove any unreacted starting material. The solvent is then removed from the filtrate by evaporation under reduced pressure to yield a solid product. The resulting indium triflate can be further purified by recrystallization.

General Procedure for Indium Triflate-Catalyzed Friedel-Crafts Acylation

Procedure:[3][4][7] To a solution of the aromatic substrate (1.0 mmol) and the acylating agent (1.2 mmol) in nitromethane (3 mL) is added indium triflate (0.01 mmol, 1 mol%). The reaction mixture is stirred at room temperature for the time indicated in Table 2. Upon completion, the reaction is quenched with water (10 mL) and the product is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

General Procedure for Indium Triflate-Catalyzed Intramolecular Diels-Alder Reaction

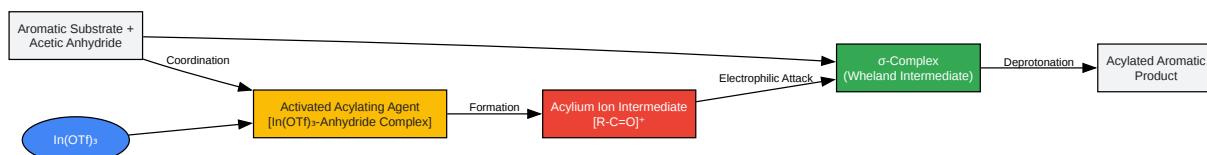
Procedure:[5] A solution of the furan-containing substrate (1.0 mmol) in dichloromethane (10 mL) is treated with indium triflate (0.1 mmol, 10 mol%) at room temperature. The reaction mixture is stirred for the time indicated in Table 3. After completion of the reaction, the mixture is washed with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography on silica gel to afford the desired cycloadduct.

Mechanistic Insights and Signaling Pathways

The catalytic activity of indium triflate in these reactions is attributed to its strong Lewis acidity, which allows it to activate the electrophilic partner.

Friedel-Crafts Acylation Mechanism

In the Friedel-Crafts acylation, indium triflate coordinates to the carbonyl oxygen of the acylating agent (e.g., acetic anhydride), increasing its electrophilicity and facilitating the formation of a highly reactive acylium ion intermediate. This intermediate then undergoes electrophilic aromatic substitution with the aromatic substrate to yield the final product.

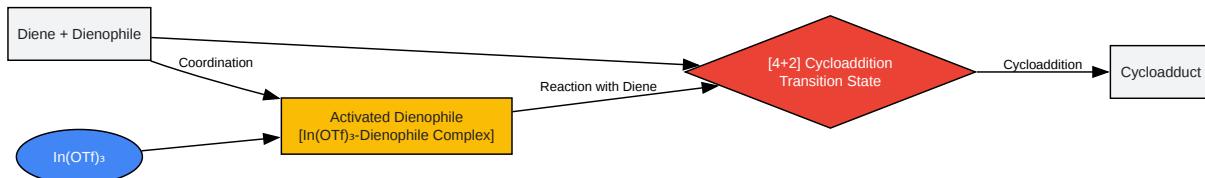


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Caption: Proposed mechanism for In(OTf)₃-catalyzed Friedel-Crafts acylation.

Diels-Alder Reaction Mechanism

In the Diels-Alder reaction, indium triflate coordinates to the dienophile, lowering its LUMO energy and thereby accelerating the cycloaddition reaction with the diene. This coordination also enhances the regioselectivity and stereoselectivity of the reaction.



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Caption: General mechanism for $\text{In}(\text{OTf})_3$ -catalyzed Diels-Alder reaction.

Conclusion

Indium triflate has firmly established itself as a highly valuable Lewis acid catalyst in the toolkit of synthetic organic chemists. Its discovery and subsequent development have opened new avenues for conducting a wide range of important chemical transformations under mild and often environmentally friendly conditions. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its broader application in academic and industrial research, particularly in the fields of drug discovery and materials science. Further exploration of its catalytic potential in novel transformations is an active and promising area of research.

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